![molecular formula C7H4N2O2 B15131113 3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
3H-pyrrolo[3,2-b]pyridine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-pyrrolo[3,2-b]pyridine-2,5-dione is a heterocyclic compound that contains a fused pyrrole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[3,2-b]pyridine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the desired pyrrolo[3,2-b]pyridine core. For example, the transformation of pyridine scaffolds into the target compound can be achieved via sequential N-arylation followed by ring-opening and reaction with cyclopentadiene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize robust catalytic systems and optimized reaction conditions to facilitate the efficient formation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3H-pyrrolo[3,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3H-pyrrolo[3,2-b]pyridine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3H-pyrrolo[3,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
3H-pyrrolo[3,2-b]pyridine-2,5-dione can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also contains a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine: This compound features a pyrimidine ring fused to a pyrrole ring, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and electronic properties, which contribute to its diverse applications and potential as a versatile scaffold in drug discovery and materials science.
Propriétés
Formule moléculaire |
C7H4N2O2 |
|---|---|
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
3H-pyrrolo[3,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C7H4N2O2/c10-6-2-1-4-5(9-6)3-7(11)8-4/h1-2H,3H2 |
Clé InChI |
YUKFCFLLRZZLDX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC(=O)C=CC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


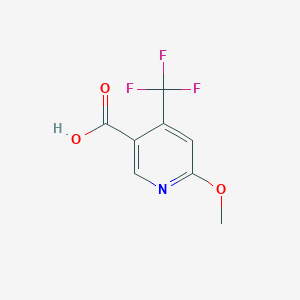

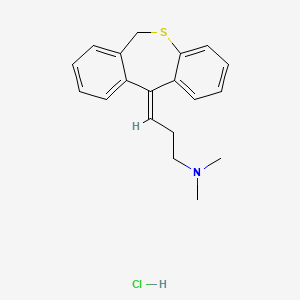

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
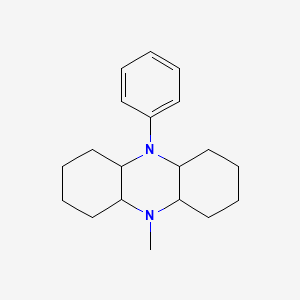
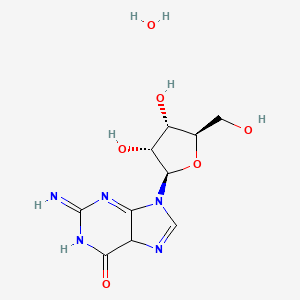
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
![5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-](/img/structure/B15131069.png)

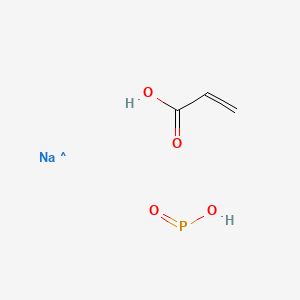
![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)

![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
